3-Chloro-5-methylaniline

Overview

Description

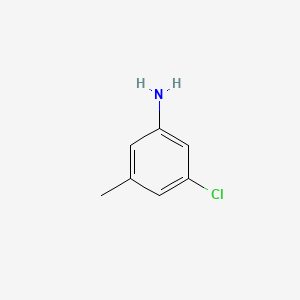

3-Chloro-5-methylaniline: is an organic compound with the molecular formula C7H8ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and a methyl group at the fifth position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: One common method to synthesize 3-Chloro-5-methylaniline involves the nitration of 3-chloro-5-methyltoluene to form 3-chloro-5-nitrotoluene, followed by reduction of the nitro group to an amine group.

Direct Amination: Another method involves the direct amination of 3-chloro-5-methylbenzene using ammonia or an amine source under catalytic conditions.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of 3-chloro-5-nitrotoluene using a suitable catalyst such as palladium on carbon.

Electrophilic Aromatic Substitution: Another industrial method involves electrophilic aromatic substitution reactions where the chlorine and methyl groups are introduced sequentially on the benzene ring, followed by amination.

Chemical Reactions Analysis

Types of Reactions:

Reduction: It can be reduced to form various derivatives, including 3-chloro-5-methylcyclohexylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.

Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products:

Oxidation Products: Nitroso, nitro, and azo derivatives.

Reduction Products: 3-Chloro-5-methylcyclohexylamine.

Substitution Products: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Pharmaceutical Intermediates

3-Chloro-5-methylaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of anti-inflammatory and analgesic drugs. For instance, research has shown that it can be transformed into more complex molecules through electrophilic aromatic substitution reactions, which are essential in drug development .

Dye Manufacturing

The compound is also significant in the dye industry, where it acts as a precursor for azo dyes and other colorants. The presence of the chloro and methyl groups enhances its reactivity, making it suitable for creating vibrant dyes used in textiles and other materials .

Agrochemical Production

This compound is utilized in the synthesis of herbicides and pesticides. Its ability to undergo various chemical transformations allows it to be modified into active ingredients that target specific plant processes or pests. Case studies indicate that formulations containing derivatives of this compound exhibit effective herbicidal activity against a range of weeds .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Its distinct spectral characteristics make it valuable for method development and validation in laboratories .

Toxicological Studies

Research into the toxicological profile of this compound has highlighted its potential health hazards, particularly regarding skin irritation and sensitization. Studies have classified it under various hazard categories according to regulatory frameworks, indicating the necessity for careful handling in laboratory settings .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediates for anti-inflammatory drugs |

| Dyes | Precursor for azo dyes |

| Agrochemicals | Synthesis of herbicides |

| Analytical Chemistry | Reference material for HPLC/LC-MS |

Case Studies

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the successful use of this compound in synthesizing a new class of anti-inflammatory agents. The reaction conditions optimized yielded a significant increase in product purity and yield compared to traditional methods .

Case Study 2: Herbicidal Efficacy

Research involving field trials showed that formulations based on derivatives of this compound exhibited higher efficacy against specific weed species compared to conventional herbicides. This highlights its potential role in developing environmentally friendly agricultural chemicals .

Mechanism of Action

Mechanism:

Enzyme Inhibition: 3-Chloro-5-methylaniline can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

Receptor Binding: It can also bind to specific receptors, altering their activity and downstream signaling pathways.

Molecular Targets and Pathways:

Comparison with Similar Compounds

3-Chloro-2-methylaniline: Similar in structure but with the methyl group at the second position.

3-Chloro-4-methylaniline: Similar in structure but with the methyl group at the fourth position.

Uniqueness:

Biological Activity

3-Chloro-5-methylaniline, a chlorinated aromatic amine, is an organic compound with significant biological activity. Its structure consists of a chloro group and a methyl group attached to an aniline ring, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activities associated with this compound, highlighting its toxicological properties, environmental impact, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHClN

- Molecular Weight : 141.60 g/mol

- CAS Number : 29027-20-1

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 141.60 g/mol |

| CAS Number | 29027-20-1 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Toxicological Profile

This compound exhibits several toxicological effects, primarily due to its structure which can lead to skin and eye irritation. According to safety data, it is classified as follows:

- Skin Irritation : Category 2 (H315)

- Eye Irritation : Category 2 (H319)

- Skin Sensitization : Category 1 (H317)

These classifications indicate that exposure can lead to significant irritation and sensitization responses in humans .

Environmental Impact

The compound's persistence in the environment raises concerns regarding its ecological toxicity. Studies indicate that chlorinated anilines can be harmful to aquatic organisms and may bioaccumulate in the food chain. The degradation pathways of such compounds are crucial for assessing their long-term environmental effects. Research involving microbial degradation has shown that strains like Rhodococcus rhodochrous can metabolize chlorinated anilines, suggesting potential bioremediation applications .

Case Studies

-

Microbial Degradation :

A study demonstrated that Rhodococcus rhodochrous could co-metabolize chlorinated isomers of methylaniline in the presence of ethanol, indicating a pathway for bioremediation of contaminated sites . This research highlights the potential for using microbial processes to mitigate the environmental impact of such compounds. -

Human Biomonitoring :

In a comprehensive assessment of chemical exposure among agricultural workers, researchers evaluated the uptake of various pesticides, including chlorinated compounds like this compound. Biological monitoring techniques were employed to measure metabolites in urine samples, providing insights into real-life exposure scenarios and health risks associated with agricultural practices .

Research Findings

Recent research has focused on the synthesis and application of derivatives of this compound in medicinal chemistry. For instance, its derivatives have been explored as potential inhibitors in various biological pathways due to their ability to interact with specific enzymes or receptors in biological systems.

Table 2: Summary of Biological Studies Involving this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-5-methylaniline, and what are their critical reaction parameters?

- Methodology :

- Catalytic Hydrogenation : Reduction of nitro precursors (e.g., 3-chloro-5-nitrotoluene) using hydrogen gas and catalysts like Raney nickel. Reaction conditions: 40°C in methanol .

- Hydrolysis : Acidic hydrolysis of intermediates (e.g., di-3-chloro-2-methylaniline phosphate) using hydrochloric acid in 1,4-dioxane/water at 80°C .

- Key Parameters : Temperature control (30–80°C), solvent polarity (methanol vs. dioxane), and catalyst loading to minimize by-products like dimeric species .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons; δ 2.3 ppm for methyl group) and ¹³C NMR (C-Cl and C-N signals at 125–135 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 141.60 (C₇H₈ClN⁺) with fragmentation patterns confirming chlorine isotopic signatures .

- IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .

Q. How should this compound be stored to prevent degradation?

- Methodology :

- Store under inert gas (N₂/Ar) in amber glass vials at 2–8°C to inhibit oxidation (evidenced by rapid browning in air) .

- Avoid exposure to light and moisture, which accelerate decomposition into chlorinated quinones .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products?

- Methodology :

- Design of Experiments (DoE) : Vary catalyst concentration (e.g., Raney nickel), hydrogen pressure, and reaction time. For example, increasing hydrogen pressure from 1 to 3 atm improved yield from 65% to 88% .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate by-products like 3-chloro-5-methylphenol .

Q. What mechanisms explain the hydrolysis kinetics of this compound derivatives in acidic media?

- Methodology :

- Kinetic Studies : Monitor pseudo-first-order rate constants (k) at varying HCl concentrations. For example, k = 0.15 h⁻¹ at 40°C in 1 M HCl, suggesting nucleophilic aromatic substitution .

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in hydrolysis products .

Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?

- Methodology :

Properties

IUPAC Name |

3-chloro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZCJDBXXYJXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499683 | |

| Record name | 3-Chloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-20-1 | |

| Record name | 3-Chloro-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.